N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with 4-isopropylphenoxyacetyl chloride under basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-bromo-5-methoxybenzoic acid, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(2-CHLORO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its bromine atom, for example, allows for specific substitution reactions that are not possible with other halogens.
Conclusion
N’~1~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials, drugs, and industrial processes. Further research will continue to uncover its full range of applications and benefits.
Properties
Molecular Formula |
C19H21BrN2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-13(2)14-4-6-16(7-5-14)25-12-19(23)22-21-11-15-10-17(24-3)8-9-18(15)20/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
CEJZYFDCKDXINA-SRZZPIQSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
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